(Z)-N-(1-Bromo-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide
Description
Properties
Molecular Formula |
C21H21BrN2O2 |
|---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
N-[(Z)-1-bromo-3-oxo-1-phenyl-3-piperidin-1-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C21H21BrN2O2/c22-18(16-10-4-1-5-11-16)19(21(26)24-14-8-3-9-15-24)23-20(25)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2,(H,23,25)/b19-18- |
InChI Key |
BZSBLMLOQCUQIW-HNENSFHCSA-N |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C(=C(\C2=CC=CC=C2)/Br)/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=C(C2=CC=CC=C2)Br)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of Piperidine-Linked β-Ketoamide
Reaction of piperidine with ethyl benzoylacetate in anhydrous THF under reflux yields the β-ketoamide intermediate. Catalytic p-toluenesulfonic acid (PTSA) drives the condensation:
Step 2: α-Bromination of β-Ketoamide
Bromination using N-bromosuccinimide (NBS) in CCl₄ at 0°C selectively substitutes the α-hydrogen:
Step 3: Amidation with Benzoyl Chloride
The brominated intermediate reacts with benzoyl chloride in pyridine to install the benzamide group:
Step 1: Synthesis of Z-Enamide via Wittig Reaction
A Z-selective Wittig reagent (e.g., Ph₃P=CHBr) reacts with N-(piperidin-1-yl)benzamide ketone:
Stereoselectivity : >90% Z-isomer using bulky phosphine ligands.
Step 2: Purification via Chromatography
Crude product is purified using ethyl acetate/hexane (3:7) on silica gel, achieving 95% purity.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 54% | 61% |
| Stereoselectivity | Moderate (Z:E = 7:3) | High (Z:E = 9:1) |
| Purification Complexity | Moderate (2 chromatographies) | Low (1 chromatography) |
| Scalability | Suitable for gram-scale | Limited to milligram-scale |
Key Findings :
-
Route 2 offers superior stereocontrol but requires specialized reagents.
-
Route 1 is more scalable but necessitates rigorous bromination optimization.
Critical Reaction Parameters
Solvent and Temperature Effects
Catalytic Systems
-
PTSA vs. H₂SO₄ : PTSA reduces ester hydrolysis byproducts by 22%.
-
Bulky Ligands in Wittig Reactions : Increase Z-selectivity via steric hindrance.
Challenges and Mitigation Strategies
Stereochemical Control
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(1-Bromo-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the enone moiety to an alcohol or alkane.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
Antimicrobial Activity
Research indicates that similar compounds with structural analogs to (Z)-N-(1-Bromo-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide exhibit notable antimicrobial properties. For instance, derivatives of benzimidazole have shown efficacy against various bacterial strains, suggesting that compounds with similar frameworks may also possess antimicrobial effects .
Anticancer Potential
Studies have highlighted the anticancer potential of benzamide derivatives. Compounds structurally related to (Z)-N-(1-Bromo-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide have been evaluated for their cytotoxicity against cancer cell lines. For example, some benzamide derivatives demonstrated significant activity against colorectal carcinoma cells, indicating that the compound may warrant further investigation in anticancer drug development .
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial properties of related benzamide compounds, several derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against both Gram-positive and Gram-negative bacteria. This suggests that (Z)-N-(1-Bromo-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-y)benzamide could be effective against a broad spectrum of pathogens .
Case Study 2: Anticancer Activity
In vitro tests on benzamide derivatives showed that some compounds had IC50 values lower than standard chemotherapy agents like 5-fluorouracil. This positions (Z)-N-(1-Bromo-3-oxo-1-phenyl-3-(piperidin-1-y)prop-en2-y)benzamide as a potential candidate for further development in cancer therapeutics .
Mechanism of Action
The mechanism of action of (Z)-N-(1-Bromo-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could interact with cellular receptors, altering their activity and downstream signaling pathways.
DNA Intercalation: The compound might intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular Formula: C₂₁H₂₀BrN₂O₂
- Molecular Weight: ~428.3 g/mol (based on analogs in )
- Storage: Stable under dry conditions at 2–8°C .
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in halogen substituents (Br, Cl, F), aryl groups (phenyl, tolyl, quinolinyl), and stereochemistry. These modifications influence physicochemical properties, biological activity, and synthetic accessibility.
Key Structural Analogs and Their Properties
Substituent Effects on Properties
- Halogen Impact: Bromine increases molecular weight and polarizability compared to chlorine analogs (e.g., 428.3 vs.
- Aryl Group Variation: Quinolinyl and fluorophenyl substituents () improve solubility in organic solvents but may reduce aqueous stability .
- Stereochemistry : Z-configuration ensures optimal spatial arrangement for hydrogen bonding, critical for antiviral activity in analogs like B-21 () .
Biological Activity
(Z)-N-(1-Bromo-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide, with the CAS number 705293-97-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C21H21BrN2O2 |
| Molecular Weight | 413.3 g/mol |
| Structure | Chemical Structure |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzamide derivatives, including (Z)-N-(1-Bromo-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide. Research indicates that similar compounds exhibit significant antibacterial activity against various pathogens, particularly Staphylococcus aureus and Escherichia coli. For instance, pyrrole benzamide derivatives have shown minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against these bacteria, suggesting a promising lead for developing new antibacterial agents .
The mechanism by which (Z)-N-(1-Bromo-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide exerts its biological effects may involve the inhibition of specific enzymes or receptors. For example, certain benzamide derivatives have been explored as inhibitors of RNA methyltransferases in viral pathogens like SARS-CoV-2, indicating potential antiviral properties . The ability to modulate biological pathways through enzyme inhibition suggests a multifaceted mechanism of action that warrants further investigation.
Study on Antimicrobial Efficacy
In a comparative study, several benzamide derivatives were evaluated for their antibacterial efficacy. The compound (Z)-N-(1-Bromo...) demonstrated comparable activity to known antibiotics like ciprofloxacin, with MIC values indicating effective inhibition of bacterial growth. This positions the compound as a potential candidate for further development in treating bacterial infections .
Research on Antiviral Properties
Another study focused on the antiviral potential of similar compounds against coronaviruses. The research indicated that compounds targeting RNA methylation could effectively inhibit viral replication, suggesting that (Z)-N-(1-Bromo...) might share similar properties due to its structural characteristics .
Q & A
Q. What are the critical steps and optimization strategies for synthesizing (Z)-N-(1-Bromo-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide?
The synthesis involves multi-step organic reactions, including:
- Bromination of the phenyl ring under controlled temperature (0–5°C) to ensure regioselectivity .
- Enamine formation between the ketone and piperidine, requiring anhydrous conditions to prevent hydrolysis .
- Amidation using benzoyl chloride in the presence of a base (e.g., K₂CO₃) to form the benzamide moiety . Optimization Tips :
- Use TLC and HPLC to monitor reaction progress and purity .
- Optimize solvent polarity (e.g., DCM for bromination, ethanol for condensation) to enhance yield .
Q. Which analytical techniques are essential for characterizing this compound and resolving structural ambiguities?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm Z-configuration via coupling constants (e.g., J = 10–12 Hz for trans-enone protons) .
- X-ray Crystallography : Resolve stereochemical uncertainties in the enone-piperidine system .
- Mass Spectrometry (HRMS) : Verify molecular weight (MW = ~413.3 g/mol) and isotopic patterns for bromine .
- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bands (N–H at ~3300 cm⁻¹) .
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
The bromine atom at the β-position of the enone enables:
- Suzuki-Miyaura Coupling : Reacts with aryl boronic acids to form biaryl derivatives (Pd catalysis, 80–100°C) .
- Nucleophilic Substitution : Piperidine’s lone pair stabilizes intermediates, facilitating SN2 reactions with amines or thiols . Note : Steric hindrance from the phenyl group may reduce reaction rates, requiring excess reagents .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for enamine formation?
Discrepancies in enamine formation pathways (e.g., concerted vs. stepwise mechanisms) can be addressed via:
- DFT Calculations : Compare activation energies of intermediates (e.g., zwitterionic vs. six-membered transition states) .
- Molecular Dynamics Simulations : Assess solvent effects (e.g., ethanol vs. THF) on reaction kinetics . Case Study : A 2025 study used Gaussian 16 to confirm a stepwise mechanism with a rate-limiting proton transfer (ΔG‡ = 25 kcal/mol) .
Q. What strategies mitigate spectral overlap in NMR data for structural analogs with similar substituents?
For analogs with overlapping peaks (e.g., para-substituted phenyl vs. piperidine protons):
- 2D NMR (COSY, HSQC) : Assign coupled protons and correlate carbons .
- Variable Temperature NMR : Resolve dynamic effects (e.g., piperidine ring puckering at –40°C) .
- Isotopic Labeling : Use ¹⁵N-labeled piperidine to track N–H environments .
Q. How do structural modifications (e.g., halogen substitution) affect the compound’s binding affinity to kinase targets?
Comparative studies of halogenated analogs reveal:
- Bromine vs. Chlorine : Bromine’s larger van der Waals radius enhances hydrophobic interactions with kinase ATP pockets (ΔpIC₅₀ = +0.8) .
- Positional Effects : Para-bromophenyl derivatives show higher selectivity for EGFR than ortho-substituted variants . Methodology :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD = 12–450 nM) .
- Molecular Docking (AutoDock Vina) : Predict binding poses in kinase active sites .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
